molecular formula C23H27ClN2O2S B070307 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone CAS No. 182188-90-5

2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone

Cat. No. B070307
M. Wt: 431 g/mol
InChI Key: RCCWIMACWPMJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that exhibits various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.

Mechanism Of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone is not fully understood. However, several studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that is involved in the development of diabetes.

Biochemical And Physiological Effects

2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of diabetes. Furthermore, this compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits various biological activities, making it a versatile tool for studying various physiological and pathological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone. One of the potential directions is the development of new drugs based on this compound for the treatment of cancer, diabetes, and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of sodium methoxide. The resulting product is then reacted with 3-bromopropionic acid to obtain the final compound. The synthesis of this compound has been reported in various scientific literature, and it has been found to be a relatively simple and efficient process.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antidiabetic effects, making it a promising candidate for the development of new drugs. Several studies have reported the potential of this compound in the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

CAS RN

182188-90-5

Product Name

2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone

Molecular Formula

C23H27ClN2O2S

Molecular Weight

431 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-(4-hydroxy-4-phenylpiperidin-1-yl)propyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H27ClN2O2S/c24-20-9-7-18(8-10-20)22-26(21(27)17-29-22)14-4-13-25-15-11-23(28,12-16-25)19-5-2-1-3-6-19/h1-3,5-10,22,28H,4,11-17H2

InChI Key

RCCWIMACWPMJIP-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl

synonyms

2-(4-chlorophenyl)-3-[3-(4-hydroxy-4-phenyl-1-piperidyl)propyl]thiazol idin-4-one

Origin of Product

United States

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